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Compound of Interest |

2-Chloro-1,3-thiazole-5-
Compound Name:
carbaldehyde oxime

CAS No.: 303987-38-4

Cat. No.: B2513632

Get Quote

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a
cornerstone of medicinal chemistry.[1][2] Its presence in a multitude of clinically approved
drugs, such as the antibiotic Penicillin and the antiretroviral Ritonavir, underscores its status as
a "privileged scaffold."[3][4] Thiazole derivatives exhibit a vast spectrum of biological activities,
including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[2][5] This
versatility stems from the ring's unique electronic properties and its ability to engage in various
non-covalent interactions with biological targets.[1]

When the thiazole core is functionalized with an oxime group (-CH=NOH), a new layer of
chemical reactivity and potential biological function is introduced. Oximes are not merely
protecting groups for aldehydes and ketones; they are versatile synthetic intermediates and
possess intrinsic bioactivity.[6][7] For instance, certain oximes are potent reactivators of
acetylcholinesterase (AChE), an enzyme critical in neurotransmission, making them relevant in
the treatment of organophosphate poisoning.[6]

This guide provides a comprehensive technical overview of 2-Chloro-1,3-thiazole-5-
carbaldehyde oxime, a molecule that combines the therapeutic potential of the 2-
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chlorothiazole scaffold with the synthetic and biological versatility of the oxime functional group.
We will delve into its chemical identity, a robust two-step synthesis pathway with detailed
mechanistic insights, analytical characterization, and its potential applications for researchers in
drug discovery and chemical biology.

Compound Profile: Key Identifiers and
Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. The data below
summarizes the key identifiers for 2-Chloro-1,3-thiazole-5-carbaldehyde oxime and its

immediate precursor.
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Property Value Source | Comment
) Standard nomenclature. The
(E)-2-chloro-1,3-thiazole-5- ] ) )
IUPAC Name (E)-isomer is typically the more

carbaldehyde oxime

stable and predominant form.

Canonical SMILES String

Clclscc(C=NO)n1

Derived from the structure.

Calculated from the atomic

Molecular Formula CaHsCIN20S N
composition.
] Calculated from the molecular
Molecular Weight 162.60 g/mol
formula.
INChI=1S/C4H3CIN20S/c5-4-
InChl Standard InChl identifier.
7-1-3(2-6-8)9-4/h1-2,8H
ZLVBPHELJCVGBA- ) N
InChlKey Hashed InChl identifier.
UHFFFAOYSA-N
) The immediate synthetic
2-Chloro-1,3-thiazole-5- ]
Precursor Aldehyde precursor to the target oxime.
carbaldehyde
[8]
CAS Registry Number for the
Precursor CAS Number 95453-58-0

parent aldehyde.[8][9]

Precursor SMILES

O=CclsccniCl

SMILES string for the parent
aldehyde.[10]

Synthesis and Mechanistic Insight

The synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde oxime is most efficiently achieved via

a two-step sequence starting from commercially available 2-chlorothiazole. This strategy

involves the initial formylation of the thiazole ring followed by a classical condensation reaction

to form the oxime.

Step 1: Directed Ortho-Metalation and Formylation of 2-

Chlorothiazole
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The first step involves the regioselective introduction of a carbaldehyde group at the C5
position of the thiazole ring. This is accomplished through a directed ortho-metalation (DoM)
reaction, a powerful tool in modern organic synthesis for functionalizing aromatic and
heteroaromatic rings.

o Causality of Experimental Choices:

o Reagent: n-Butyllithium (n-BulLli) is a strong organolithium base used to deprotonate the
most acidic proton on the thiazole ring. In 2-chlorothiazole, the C5 proton is the most
acidic due to the inductive electron-withdrawing effects of the adjacent sulfur atom and the
nitrogen atom in the ring.

o Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath). This is critical to
prevent side reactions, such as the degradation of the organolithium reagent or unwanted
nucleophilic attack on the chloro-substituent.

o Electrophile: Ethyl formate is used as the formylating agent. The lithiated thiazole acts as a
potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl formate.

o Quenching: The reaction is quenched with a saturated aqueous solution of ammonium
chloride (NH4Cl). This protonates the intermediate alkoxide, leading to the formation of the
aldehyde upon workup, and neutralizes any remaining n-BulLi.

Step 2: Oximation of 2-Chloro-1,3-thiazole-5-
carbaldehyde

The second step is the conversion of the synthesized aldehyde to the target oxime. This is a
standard condensation reaction.[7]

o Causality of Experimental Choices:

o Reagent: Hydroxylamine hydrochloride (NH20H-HCI) is the source of the hydroxylamine
nucleophile.

o Base: A mild base, such as sodium acetate or pyridine, is required to neutralize the HCI
salt of hydroxylamine, liberating the free hydroxylamine (NH20H) nucleophile in situ. This
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is essential for the reaction to proceed, as the protonated hydroxylammonium ion is not

nucleophilic.

o Solvent: An alcoholic solvent like ethanol is typically used as it effectively dissolves both
the aldehyde and the hydroxylamine salt, facilitating the reaction.

The overall synthetic workflow is depicted below.
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Step 1: Formylation
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2. Ethyl Formate

Formylation

. NH4CI quench
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NH20H.HCI, NaOAc, EtOH

Step 2: Oximation

Condensation

2-Chloro-1,3-thiazole-
5-carbaldehyde Oxime
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Caption: Synthetic workflow for 2-Chloro-1,3-thiazole-5-carbaldehyde Oxime.
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Spectroscopic and Analytical Characterization

Structural confirmation of the final product is achieved through a combination of standard
spectroscopic techniques. The transition from the precursor aldehyde to the oxime product is
marked by distinct changes in their respective spectra.

* 'H NMR Spectroscopy: The most telling transformation will be observed in the proton NMR
spectrum. The characteristic singlet of the aldehyde proton (-CHO) in the precursor, typically
found far downfield around & 9.96 ppm, will disappear completely.[11] In its place, a new
singlet corresponding to the oxime proton (-CH=NOH) will appear, usually in the range of
8.0-8.5 ppm. The proton on the thiazole ring (at the C4 position) will remain as a singlet,
likely around & 8.2 ppm.[11] The hydroxyl proton (-NOH) signal may be broad and its
chemical shift can be variable, often appearing between & 10.0-12.0 ppm.

13C NMR Spectroscopy: The carbon of the aldehyde group (C=0), which resonates around &
180-190 ppm, will be replaced by the imine carbon (C=N) of the oxime, which typically
appears further upfield in the & 145-155 ppm region.

Infrared (IR) Spectroscopy: The strong carbonyl (C=0) stretching vibration of the aldehyde,
usually seen near 1700 cm~1, will be absent in the product's spectrum. New bands
corresponding to the C=N stretch (approx. 1650 cm~1) and a broad O-H stretch (approx.
3200-3400 cm~1) from the oxime group will be present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the
molecular formula (C4aH3CIN20S) by providing a highly accurate mass measurement of the
molecular ion.

Potential Applications and Biological Relevance

The strategic combination of the 2-chlorothiazole core and the oxime functional group makes 2-
Chloro-1,3-thiazole-5-carbaldehyde oxime a molecule of significant interest for drug
discovery and development.

» Anticancer Potential: Thiazole-containing compounds are well-established as potent
anticancer agents.[1][5][12] They can be designed to inhibit various targets involved in
cancer progression. The introduction of the oxime and chloro-substituents provides
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additional vectors for modification to optimize binding affinity and selectivity for specific
kinases or other cancer-related enzymes.

» Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs.[1]
The 2-chloro substitution can enhance lipophilicity and modulate electronic properties,
potentially leading to new agents with improved activity against resistant bacterial or fungal
strains.[4]

» Enzyme Inhibition: As previously mentioned, oximes can act as inhibitors or reactivators of
enzymes like acetylcholinesterase.[6] This specific molecule could be explored as a starting
point for developing novel inhibitors for other enzyme classes where a well-placed hydrogen
bond donor and acceptor moiety is beneficial for binding.

o Synthetic Building Block: Beyond its own potential bioactivity, this compound is a versatile
intermediate. The oxime group can be readily transformed into other functional groups, such
as nitriles or amines, allowing for the synthesis of a diverse library of more complex thiazole
derivatives for structure-activity relationship (SAR) studies.[6][13]

‘ Thiazole Core

Privileged Scaffold
Known Bioactivity

H-Bond Donor/Acceptor
Synthetic Handle

Potential Applications | Anticancer Agents | Antimicrobial Drugs | Enzyme Inhibitors | Synthetic Intermediates

2-Chloro-1,3-thiazole-
5-carbaldehyde Oxime

Oxime Group

Click to download full resolution via product page

Caption: Logic diagram of the molecule's potential in drug discovery.

Experimental Protocols

The following protocols are provided as a general framework and should be adapted and
optimized based on laboratory conditions and scale. All operations should be performed in a
well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Protocol 1: Synthesis of 2-Chloro-1,3-thiazole-5-
carbaldehyde

o Materials: 2-Chlorothiazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M
in hexanes), Ethyl formate, Saturated aqueous NHa4Cl, Ethyl acetate, Anhydrous sodium
sulfate, Hexanes.

e Procedure:

o To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
thermometer, and nitrogen inlet, add 2-chlorothiazole (1.0 eq) and anhydrous THF
(approx. 12 mL per 1 g of 2-chlorothiazole).

o Cool the stirred solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-BulLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does
not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[11]

o Maintaining the temperature at -78 °C, slowly add ethyl formate (1.1 eq) dropwise.
Continue stirring at this temperature for an additional hour.[11]

o Quench the reaction by slowly adding saturated aqueous NH4Cl solution, allowing the
mixture to warm to room temperature.

o Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
o Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate.

o Combine the organic layers, wash with water and then with saturated brine. Dry the
organic phase over anhydrous sodium sulfate.[11]

o Filter and concentrate the solution under reduced pressure to yield the crude product.

o Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford 2-
chloro-1,3-thiazole-5-carbaldehyde as a solid.[11]
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Protocol 2: Synthesis of 2-Chloro-1,3-thiazole-5-
carbaldehyde Oxime

o Materials: 2-Chloro-1,3-thiazole-5-carbaldehyde, Hydroxylamine hydrochloride, Sodium

acetate, Ethanol, Deionized water.

e Procedure:

[¢]

In a round-bottom flask, dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq) in ethanol.

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium
acetate (1.5 eq) in a minimal amount of warm water.

Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde.

Heat the reaction mixture to a gentle reflux for 1-2 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
Slowly add cold deionized water to the mixture until a precipitate forms.
Collect the solid product by vacuum filtration using a Blchner funnel.
Wash the solid with cold water and then a small amount of cold ethanol.

Dry the product under vacuum to yield 2-chloro-1,3-thiazole-5-carbaldehyde oxime.
Further purification can be achieved by recrystallization if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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